BenchChemオンラインストアへようこそ!

5-ethoxy-1H-benzo[d]imidazole

Sigma-1 receptor binding Anxiolytic drug development Pharmacokinetics

Sourcing 5-Ethoxy-1H-benzo[d]imidazole (CAS 50591-21-4) as a research building block? This benzimidazole derivative, substituted with an ethoxy group at the 5-position, is the validated core scaffold for developing NQO2 inhibitors (e.g., metabolite M-11) and sigma-1 receptor anxiolytics (e.g., Afobazole). Its specific substitution pattern is critical for target engagement; non-interchangeable with methoxy or methyl analogs. Secure consistent quality with ≥95% purity for reproducible neuroprotective and medicinal chemistry research.

Molecular Formula C9H10N2O
Molecular Weight 162.19 g/mol
Cat. No. B1645732
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-ethoxy-1H-benzo[d]imidazole
Molecular FormulaC9H10N2O
Molecular Weight162.19 g/mol
Structural Identifiers
SMILESCCOC1=CC2=C(C=C1)N=CN2
InChIInChI=1S/C9H10N2O/c1-2-12-7-3-4-8-9(5-7)11-6-10-8/h3-6H,2H2,1H3,(H,10,11)
InChIKeySANFZVXZFRQJOL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Ethoxy-1H-benzo[d]imidazole (CAS 50591-21-4): Chemical Properties and Research Applications


5-Ethoxy-1H-benzo[d]imidazole (CAS 50591-21-4) is a foundational benzimidazole derivative with the molecular formula C9H10N2O and a molecular weight of 162.19 g/mol . It is widely used as a research compound and building block in medicinal chemistry . The compound is typically available with a purity of ≥95% . Its chemical structure consists of a benzimidazole core substituted with an ethoxy group at the 5-position, a modification that influences its physicochemical properties and reactivity [1].

Why 5-Ethoxy-1H-benzo[d]imidazole Cannot Be Substituted with Other Benzimidazoles


While benzimidazoles share a common core structure, the specific substitution pattern dictates their chemical and biological properties. The 5-ethoxy substitution on 5-ethoxy-1H-benzo[d]imidazole is not interchangeable with other modifications, such as a methoxy or methyl group. For instance, the anxiolytic drug Afobazole (5-ethoxy-2-[2-(morpholino)-ethylthio]benzimidazole dihydrochloride) and its main metabolite M-11 (2-[2-(3-oxomorpholin-4-yl)-ethylthio]-5-ethoxybenzimidazole hydrochloride) both contain the core 5-ethoxybenzimidazole scaffold [1][2]. Their distinct biological activities and receptor binding profiles are a direct result of this specific substitution, which influences the overall molecular geometry, electronic distribution, and ability to interact with biological targets [3]. Substituting the 5-ethoxy group, even with a seemingly similar alkoxy group, would likely alter these interactions and lead to different pharmacological outcomes [4].

Direct Comparative Evidence for 5-Ethoxy-1H-benzo[d]imidazole Derivatives in Receptor Binding and Neuroprotection


M-11 Derivative Shows 135-fold Difference in Sigma-1 Receptor Binding vs. Parent Afobazole

The 5-ethoxybenzimidazole derivative M-11 (2-[2-(3-oxomorpholin-4-yl)-ethylthio]-5-ethoxybenzimidazole hydrochloride) exhibits significantly weaker binding affinity to the sigma-1 (σ1) receptor compared to its parent compound, Afobazole (5-ethoxy-2-[2-(morpholino)-ethylthio]benzimidazole dihydrochloride). This difference underscores the importance of the 5-ethoxy scaffold in modulating receptor interactions. In vitro radioligand binding assays showed that Afobazole has an IC50 of 7.1 × 10⁻⁶ M, while M-11 has an IC50 of 9.6 × 10⁻⁴ M [1].

Sigma-1 receptor binding Anxiolytic drug development Pharmacokinetics

M-11 Demonstrates Neuroprotection via NQO2 Inhibition, Reducing ROS and DNA Damage

The 5-ethoxybenzimidazole derivative M-11 (10–100 µM) demonstrated neuroprotective effects by inhibiting quinone reductase 2 (NQO2) in a cellular damage model. In HT-22 cells treated with the NQO2 substrate adrenochrome (125 µM) and co-substrate BNAH (100 µM), M-11 significantly reduced the production of reactive oxygen species (ROS) [1]. Additionally, pre-incubation with M-11 led to a decrease in both DNA damage and the percentage of late apoptotic cells, results that were comparable to the reference NQO2 inhibitor S29434 [1].

Neuroprotection Quinone reductase 2 (NQO2) Reactive oxygen species (ROS)

M-11 Shows High Affinity for MT3 Receptor, Unlike Parent Compound

The 5-ethoxybenzimidazole metabolite M-11 (2-[2-(3-oxomorpholin-4-yl)-ethylthio]-5-ethoxybenzimidazole hydrochloride) displays significant and selective binding affinity for the MT3 melatonin receptor, a property not shared by its parent compound, Afobazole. In binding assays, M-11 exhibited an IC50 of 4.0 × 10⁻⁷ M for the MT3 receptor [1].

MT3 receptor binding Pharmacodynamics Metabolite profiling

Best Research and Industrial Applications for 5-Ethoxy-1H-benzo[d]imidazole and Its Derivatives


Neuroprotective Drug Discovery: NQO2 Inhibition

Researchers focused on developing neuroprotective agents should consider 5-ethoxybenzimidazole derivatives as a core scaffold. Studies demonstrate that the derivative M-11 effectively inhibits quinone reductase 2 (NQO2), an enzyme linked to oxidative stress in neurodegenerative diseases. M-11 reduced reactive oxygen species (ROS) production and DNA damage in HT-22 cells, showing comparable efficacy to the reference inhibitor S29434 [3]. This makes 5-ethoxy-1H-benzo[d]imidazole a strategic starting point for designing new NQO2 inhibitors.

Anxiolytic Drug Development: Sigma-1 Receptor Modulation

The anxiolytic drug Afobazole and its metabolite M-11 are both derived from the 5-ethoxybenzimidazole scaffold. Their activity at the sigma-1 receptor has been quantified, with Afobazole showing an IC50 of 7.1 × 10⁻⁶ M [3]. This data provides a validated starting point for medicinal chemistry efforts aimed at discovering novel, non-benzodiazepine anxiolytics with a defined mechanism of action.

Synthesis of High-Purity Pharmaceutical Intermediates

Derivatives of 5-ethoxy-1H-benzo[d]imidazole, such as 5-Ethoxy-1H-benzo[d]imidazole-2-thiol (CAS 55489-15-1), are offered as high-purity pharmaceutical intermediates (≥98.5% by HPLC) with well-defined physicochemical properties (e.g., melting point 218-222°C) [3]. These compounds are used as building blocks for synthesizing potential antitumor and antiviral drug candidates, and as ligands in catalytic systems. Their established quality specifications (e.g., residual solvents meeting ICH Q3C guidelines) make them reliable starting materials for both research and pilot-scale synthesis.

Metabolite and Pharmacokinetic Studies

The distinct receptor binding profiles of Afobazole (sigma-1 selective) and its 5-ethoxybenzimidazole metabolite M-11 (MT3 selective, with an IC50 of 4.0 × 10⁻⁷ M) [3] make them an ideal pair for studying drug metabolism and its impact on pharmacological activity. This scaffold is valuable for researchers investigating how structural modifications during metabolism can lead to the generation of active metabolites with new or different therapeutic targets.

Quote Request

Request a Quote for 5-ethoxy-1H-benzo[d]imidazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.